molecular formula C16H22N2 B14348628 (3E)-3-(Cyclohexylimino)-1-(4-methylphenyl)prop-1-en-1-amine CAS No. 94404-47-4

(3E)-3-(Cyclohexylimino)-1-(4-methylphenyl)prop-1-en-1-amine

Katalognummer: B14348628
CAS-Nummer: 94404-47-4
Molekulargewicht: 242.36 g/mol
InChI-Schlüssel: GCYDWQWBPSSRHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-3-(Cyclohexylimino)-1-(4-methylphenyl)prop-1-en-1-amine: is an organic compound characterized by the presence of a cyclohexyl group, an imino group, and a 4-methylphenyl group attached to a prop-1-en-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(Cyclohexylimino)-1-(4-methylphenyl)prop-1-en-1-amine typically involves the condensation of cyclohexylamine with 4-methylbenzaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then subjected to further reaction conditions to yield the final product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-3-(Cyclohexylimino)-1-(4-methylphenyl)prop-1-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(3E)-3-(Cyclohexylimino)-1-(4-methylphenyl)prop-1-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3E)-3-(Cyclohexylimino)-1-(4-methylphenyl)prop-1-en-1-amine involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. Additionally, the aromatic ring and cyclohexyl group contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3E)-3-(Cyclohexylimino)-1-phenylprop-1-en-1-amine: Lacks the 4-methyl group on the aromatic ring.

    (3E)-3-(Cyclohexylimino)-1-(4-chlorophenyl)prop-1-en-1-amine: Contains a chlorine substituent instead of a methyl group.

Uniqueness

(3E)-3-(Cyclohexylimino)-1-(4-methylphenyl)prop-1-en-1-amine is unique due to the presence of the 4-methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Eigenschaften

CAS-Nummer

94404-47-4

Molekularformel

C16H22N2

Molekulargewicht

242.36 g/mol

IUPAC-Name

3-cyclohexylimino-1-(4-methylphenyl)prop-1-en-1-amine

InChI

InChI=1S/C16H22N2/c1-13-7-9-14(10-8-13)16(17)11-12-18-15-5-3-2-4-6-15/h7-12,15H,2-6,17H2,1H3

InChI-Schlüssel

GCYDWQWBPSSRHO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=CC=NC2CCCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.